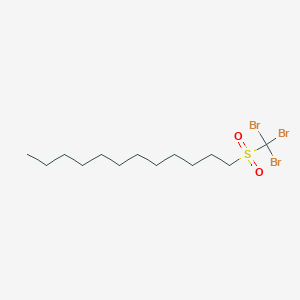![molecular formula C19H17ClN2O2 B12604429 Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-36-4](/img/structure/B12604429.png)
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound with a unique structure that combines a urea moiety with both a chlorophenyl and a hydroxy-naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-ethyl-
- Urea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-
- Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
Uniqueness
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to the presence of both a chlorophenyl and a hydroxy-naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
648420-36-4 |
|---|---|
Molekularformel |
C19H17ClN2O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24) |
InChI-Schlüssel |
YGXCBFYKMUUXQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)

![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
silane](/img/structure/B12604387.png)

![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)



![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

